molecular formula C12H14N2S B3023419 1-(2-isopropylphenyl)-1H-imidazole-2-thiol CAS No. 25372-32-1

1-(2-isopropylphenyl)-1H-imidazole-2-thiol

Cat. No. B3023419
CAS RN: 25372-32-1
M. Wt: 218.32 g/mol
InChI Key: IRSKIHWLEWBFFC-UHFFFAOYSA-N
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Description

The compound “1-(2-isopropylphenyl)-1H-imidazole-2-thiol” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a thiol group, which is an organosulfur compound that contains a carbon-bonded sulfhydryl (–SH) group . The “2-isopropylphenyl” part of the name suggests the presence of an isopropyl group attached to a phenyl ring .


Molecular Structure Analysis

While the exact molecular structure of “1-(2-isopropylphenyl)-1H-imidazole-2-thiol” is not provided in the search results, we can infer some details based on its name. It likely contains an imidazole ring, a phenyl ring with an isopropyl group attached, and a thiol group .


Chemical Reactions Analysis

The reactivity of “1-(2-isopropylphenyl)-1H-imidazole-2-thiol” would depend on its specific structure. The imidazole ring is a common feature in many biologically active molecules and is known to participate in various chemical reactions . The thiol group is also reactive and can undergo oxidation and other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-isopropylphenyl)-1H-imidazole-2-thiol” would depend on its specific structure. For example, the presence of the polar imidazole ring and the thiol group could influence its solubility in different solvents .

Scientific Research Applications

Polyurethane Synthesis

Polyurethanes are versatile polymers used in foams, coatings, adhesives, and elastomers. Isocyanates play a crucial role in their synthesis. Researchers have explored the use of 2-isopropylphenyl isocyanate as a building block for polyurethane materials with tailored properties . Its unique structure may lead to specific performance enhancements.

Mechanism of Action

The mechanism of action would depend on the specific application of “1-(2-isopropylphenyl)-1H-imidazole-2-thiol”. Imidazole rings are present in many biologically active compounds, including certain antibiotics and antifungal drugs .

Future Directions

The future directions for research on “1-(2-isopropylphenyl)-1H-imidazole-2-thiol” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

3-(2-propan-2-ylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-9(2)10-5-3-4-6-11(10)14-8-7-13-12(14)15/h3-9H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSKIHWLEWBFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2C=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406935
Record name 1-(2-isopropylphenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835537
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-isopropylphenyl)-1H-imidazole-2-thiol

CAS RN

25372-32-1
Record name 1-(2-isopropylphenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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